molecular formula C12H12N2O B13884782 4-Methoxy-3-(pyridin-3-yl)aniline

4-Methoxy-3-(pyridin-3-yl)aniline

Cat. No.: B13884782
M. Wt: 200.24 g/mol
InChI Key: VCZGIQMMLWMYEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-(pyridin-3-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a methoxy group at the fourth position and a pyridin-3-yl group at the third position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(pyridin-3-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(pyridin-3-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-Methoxy-3-(pyridin-3-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(pyridin-3-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxy and pyridin-3-yl groups play crucial roles in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-(pyridin-4-yl)aniline: Similar structure but with the pyridinyl group at a different position.

    4-Methoxy-3-(pyridin-2-yl)aniline: Another isomer with the pyridinyl group at the second position.

    4-Methoxy-3-(quinolin-3-yl)aniline: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

4-Methoxy-3-(pyridin-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and pyridin-3-yl groups enhances its versatility in various applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-methoxy-3-pyridin-3-ylaniline

InChI

InChI=1S/C12H12N2O/c1-15-12-5-4-10(13)7-11(12)9-3-2-6-14-8-9/h2-8H,13H2,1H3

InChI Key

VCZGIQMMLWMYEL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.